(2-Acetimidoxy)ethyltrimethylammonium

描述

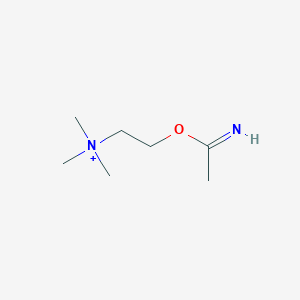

Structure

3D Structure

属性

CAS 编号 |

73264-87-6 |

|---|---|

分子式 |

C7H17N2O+ |

分子量 |

145.22 g/mol |

IUPAC 名称 |

2-ethanimidoyloxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H17N2O/c1-7(8)10-6-5-9(2,3)4/h8H,5-6H2,1-4H3/q+1 |

InChI 键 |

PWNPYFWUAJWRBP-UHFFFAOYSA-N |

SMILES |

CC(=N)OCC[N+](C)(C)C |

规范 SMILES |

CC(=N)OCC[N+](C)(C)C |

同义词 |

(2-acetimidoxy)ethyltrimethylammonium (2-acetimidoxy)ethyltrimethylammonium chloride 2-AIETA |

产品来源 |

United States |

Comprehensive Synthetic Methodologies for 2 Acetimidoxy Ethyltrimethylammonium

Historical Evolution of Synthetic Approaches to Analogous Imidate and Quaternary Ammonium (B1175870) Structures

The foundational methods for constructing the two key functional groups in (2-Acetimidoxy)ethyltrimethylammonium—the imidate and the quaternary ammonium salt—were established in the late 19th century.

The Pinner synthesis , first reported by Adolf Pinner and Klein in 1877, is a classic method for preparing imidates. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. Initially, gaseous hydrogen chloride was passed through a mixture of the nitrile and alcohol, leading to the precipitation of the imidate hydrochloride salt. Another historical approach is the Nef synthesis , discovered in 1895, which proceeds in a basic medium, reacting a nitrile with an alcohol in the presence of an alkoxide.

For the synthesis of quaternary ammonium compounds , the Menschutkin reaction , first described in 1890, remains the most fundamental and widely used method. wikipedia.orgmdpi.com This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgmdpi.com Historically, these reactions were often carried out at elevated temperatures and required long reaction times, sometimes spanning several days. mdpi.com

These early methods, while groundbreaking, often suffered from harsh reaction conditions, limited substrate scope, and modest yields. Over the decades, significant efforts have been directed toward developing milder, more efficient, and versatile synthetic protocols.

Contemporary Strategies for the Laboratory Synthesis of this compound

A plausible contemporary synthesis of this compound would likely involve the quaternization of a suitable tertiary amine followed by the formation of the imidate group, or the synthesis of an imidate-containing precursor that is then quaternized.

The formation of the quaternary ammonium moiety would most likely be achieved through the Menschutkin reaction. wikipedia.orgmdpi.com For instance, 2-(dimethylamino)ethanol could be quaternized with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield (2-hydroxyethyl)trimethylammonium. This intermediate would then undergo further reaction to introduce the acetimidoxy group.

The synthesis of the imidate functionality can be achieved through several modern methods. A common approach is the base-catalyzed reaction of a nitrile with an alcohol. nih.gov For example, the hydroxyl group of (2-hydroxyethyl)trimethylammonium could react with acetonitrile in the presence of a base to form the desired product. Another contemporary method involves the regioselective O-alkylation of an amide. organic-chemistry.org

Modern synthetic chemistry emphasizes the optimization of reaction conditions to maximize yield and minimize side reactions. For the quaternization step, the choice of solvent is critical. While historical methods often used solvents like chloroform or acetonitrile, modern approaches may utilize more environmentally friendly options or even solvent-free conditions, particularly with microwave assistance. mdpi.com The choice of the alkylating agent also influences the reaction; for example, dimethyl carbonate is considered a "green" methylating agent. nih.gov

For imidate formation, if proceeding via the Pinner reaction, the use of solvents like cyclopentyl methyl ether (CPME) has been shown to improve the process. nih.gov In base-catalyzed methods, the choice of a non-nucleophilic base is important to avoid side reactions. nih.gov

A selection of optimized conditions for the synthesis of analogous structures is presented in the table below.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield |

| Quaternization mdpi.com | Benzoindolenine + Alkyl Halide | - | Microwave | 120-150 °C | Optimized |

| Quaternization mdpi.com | DMAEMA + Alkyl Halide | BHT | Chloroform | 50-55 °C | 36-95% |

| Imidate Synthesis nih.gov | Nitrostyrene + 2-Aminopyridine | Al₂O₃ then Cs₂CO₃ | Alcoholic Media | Ambient | High |

| Imidate Synthesis | Ynamide | 4 Å molecular sieves | Alcoholic Solvents | Heating | Moderate to Excellent |

The purification of this compound, being a salt, would likely involve techniques different from those used for neutral organic compounds. Recrystallization from a suitable solvent system is a common method for purifying solid salts. Another effective technique is precipitation. mdpi.com For instance, after the reaction in a solvent where the product is soluble, the addition of a less polar solvent (an anti-solvent) can induce precipitation of the pure quaternary ammonium salt. mdpi.com Washing the precipitated product with a non-polar solvent like hexane or diethyl ether can further remove unreacted starting materials and non-polar impurities. mdpi.com For challenging purifications, ion-exchange chromatography can be a powerful tool.

Novel Synthetic Pathways and Methodological Innovations for Enhanced Yield and Selectivity

Recent advances in synthetic methodology offer promising avenues for the efficient synthesis of compounds like this compound.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com For the synthesis of quaternary ammonium salts, microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often with improved yields. mdpi.com

One-pot syntheses , where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer increased efficiency and reduced waste. researchgate.net Novel one-pot methods for the synthesis of imidates from quinolinium salts, nitrosoarenes, and alcohols have been reported with excellent isolated yields. researchgate.net

The principles of "green chemistry" are increasingly influencing synthetic route design. This includes the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and reagents like dimethyl carbonate as a safer alternative to traditional alkylating agents. nih.gov

Chemoenzymatic Synthesis Approaches for Structural Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. While not directly reported for this compound, this approach is valuable for creating structural analogs with high stereoselectivity. For instance, enzymes can be used for the kinetic resolution of racemic precursors, selectively reacting with one enantiomer to allow for the separation of both. nih.gov Lipases, for example, are often used for the enantioselective acylation or deacylation of alcohols, which could be a key step in the synthesis of chiral precursors for analogous compounds. The use of enzymes in atom transfer radical polymerization (ATRP) to synthesize polymers containing the related [2-(methacryloyloxy)ethyl]trimethylammonium chloride highlights the potential for enzymatic methods in this area of chemistry. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 2 Acetimidoxy Ethyltrimethylammonium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of molecules in solution. For quaternary ammonium (B1175870) compounds like (2-Acetimidoxy)ethyltrimethylammonium, NMR provides crucial information about the connectivity and chemical environment of each atom.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To achieve a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential. While specific spectral data for this exact compound is not publicly available, a hypothetical analysis based on known chemical shift ranges for similar functional groups allows for the prediction of its spectral characteristics.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the trimethylammonium protons, the two methylene (B1212753) groups of the ethyl chain, and the methyl group of the acetimidoxy moiety. Similarly, the ¹³C NMR spectrum would display corresponding signals for each unique carbon atom.

To definitively connect these signals, multidimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons of the two methylene groups in the ethyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s).

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N⁺-(CH₃)₃ | ~3.2 | ~54 |

| N⁺-CH₂- | ~3.5 | ~65 |

| -CH₂-O- | ~4.2 | ~60 |

| O-N=C(CH₃)- | ~2.0 | ~15 |

| O-N=C- | - | ~165 |

Note: These are estimated values and would require experimental verification.

Dynamic NMR Studies for Rotational Barriers (if applicable)

The acetimidoxy group in this compound contains a carbon-nitrogen double bond (C=N), which can lead to the existence of (E/Z) isomers and restricted rotation around this bond. Dynamic NMR (DNMR) spectroscopy is a technique used to study such dynamic processes. nih.govnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the groups near the site of restricted rotation.

At low temperatures, the rotation around the C=N bond would be slow on the NMR timescale, potentially resulting in separate signals for the (E) and (Z) isomers. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the difference in frequency between the signals, the peaks broaden. At even higher temperatures, the rotation becomes fast on the NMR timescale, and the separate signals coalesce into a single, averaged signal. By analyzing the line shape changes as a function of temperature, the energy barrier to rotation can be calculated. nih.govnih.gov Studies on similar imine N-oxides have shown that these rotational barriers can be significant. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov To date, a crystal structure for this compound has not been deposited in public crystallographic databases.

A successful crystallographic analysis would first involve growing single crystals of a suitable salt of this compound. These crystals would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms within the crystal lattice. nih.gov

The resulting structural data would provide precise measurements for:

The bond lengths and angles within the trimethylammonium headgroup.

The conformation of the ethyl linker.

The geometry of the acetimidoxy group, confirming the configuration of the C=N double bond.

The packing of the molecules in the crystal, revealing any significant intermolecular interactions such as hydrogen bonding or electrostatic interactions.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry is a key analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. acs.orgacs.org For this compound, which has a permanent positive charge, HRMS analysis in positive ion mode would be expected to yield a molecular ion (M⁺) with a specific m/z value. The high mass accuracy of HRMS allows for the confident determination of the molecular formula. nih.gov

Theoretical Exact Mass for this compound (C₇H₁₇N₂O⁺):

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₇H₁₇N₂O⁺ | 145.1335 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is used to further investigate the structure of the molecular ion by inducing fragmentation and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation of quaternary ammonium compounds often follows characteristic pathways. figshare.comresearchgate.net For this compound, the precursor ion selected in the first stage of the mass spectrometer would be the molecular ion at m/z 145.1335. This ion would then be subjected to collision-induced dissociation (CID) to generate a series of fragment ions. wikipedia.org

The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for quaternary amines include the loss of neutral molecules such as trimethylamine (B31210) or cleavage of bonds within the ethyl chain. The fragmentation of the acetimidoxy group could also lead to characteristic product ions. The fragmentation of the N-O bond is a known pathway in mass spectrometry. biorxiv.org

Hypothetical MS/MS Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 145.13 | [C₅H₁₂N]⁺ | C₂H₅NO | 86.0964 |

| 145.13 | [C₂H₅NO]⁺• | C₅H₁₂N | 59.0371 |

| 145.13 | [C₃H₈N]⁺ | C₄H₉NO | 58.0651 |

Note: These are hypothetical fragmentation pathways and would require experimental verification.

A detailed analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the different functional groups within the molecule, complementing the data obtained from NMR spectroscopy.

Scientific Data for this compound Remains Elusive

A thorough investigation into the spectroscopic properties of the chemical compound this compound has revealed a significant lack of available scientific data, preventing a detailed analysis of its structural and conformational characteristics.

Despite extensive searches for research findings on the vibrational and chiroptical properties of this compound, no specific studies detailing its Fourier-transform infrared (FT-IR), Raman, or circular dichroism (CD) spectra could be located. This absence of empirical data makes it impossible to conduct the advanced structural elucidation and conformational analysis as outlined in the requested article format.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a fundamental tool for identifying the functional groups within a molecule and providing insights into its conformational state. mdpi.com Specific absorption and scattering frequencies in the infrared and Raman spectra correspond to the vibrational modes of different chemical bonds, acting as a molecular fingerprint. mdpi.com However, without experimental spectra for this compound, a discussion of its specific vibrational frequencies and their assignments to functional groups such as the C=N of the acetimidoxy group, the C-O-N linkage, and the trimethylammonium moiety cannot be substantively generated.

Similarly, circular dichroism spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. While the applicability of CD spectroscopy to this compound would depend on the existence of chiral analogs, the lack of any published research in this area means that no information is available to discuss its potential chiroptical properties.

The search for relevant data did identify spectroscopic information for related but structurally distinct compounds, such as poly[2-(methacryloyloxy)ethyltrimethylammonium chloride]. researchgate.net However, the spectral features of this polymer are not transferable to the specific molecular structure of this compound.

Consequently, the sections on Vibrational Spectroscopy (4.4) and Circular Dichroism Spectroscopy (4.5) cannot be completed due to the unavailability of the necessary research findings in the public domain. The creation of data tables and a detailed analysis as requested is therefore not feasible at this time.

Computational Chemistry and Theoretical Molecular Dynamics of 2 Acetimidoxy Ethyltrimethylammonium

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and reactivity.

The first step in characterizing (2-Acetimidoxy)ethyltrimethylammonium involves determining its most stable three-dimensional structure through energy minimization. nih.govresearchgate.net This process computationally explores the molecule's potential energy surface to identify the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. Due to the presence of several rotatable single bonds—specifically around the ethyltrimethylammonium (B95326) backbone and the acetimidoxy group—the molecule can adopt various conformations.

Conformational landscape analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, key dihedral angles, such as the O-C-C-N and C-O-N-C angles, are systematically rotated to map out the energy landscape. The resulting data can be used to identify local and global energy minima, providing a picture of the molecule's flexibility and the most probable shapes it will adopt under physiological conditions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-N) | Dihedral Angle (C-O-N-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~180° (anti-periplanar) | ~180° (trans) | 0.00 |

| Local Minimum 1 | ~60° (gauche) | ~180° (trans) | 1.25 |

| Local Minimum 2 | ~180° (anti-periplanar) | ~0° (cis) | 3.50 |

This table is interactive. Users can sort the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. mdpi.comnih.govmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution across the molecule's surface. For this compound, the ESP map would be expected to show a strong positive potential around the trimethylammonium head group due to the quaternary nitrogen. Regions of negative potential would likely be concentrated around the oxygen and nitrogen atoms of the acetimidoxy group, indicating areas prone to electrophilic attack.

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily localized on the acetimidoxy group, indicating nucleophilic character. |

| LUMO | 1.2 | Distributed across the molecule, suggesting potential sites for nucleophilic attack. |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Flexibility in Solution

While quantum calculations provide insight into the intrinsic properties of an isolated molecule, molecular dynamics (MD) simulations are used to study its behavior in a more realistic environment, such as in an aqueous solution. MD simulations model the movements of the molecule and surrounding solvent molecules over time, offering a dynamic picture of its conformational flexibility and interactions.

For this compound, MD simulations in water would reveal how the polar solvent molecules interact with the charged trimethylammonium group and the polar acetimidoxy moiety. The positively charged head group would be expected to strongly coordinate with the oxygen atoms of water molecules, forming a stable hydration shell. The simulations would also show how solvent interactions influence the conformational preferences of the molecule, potentially stabilizing conformers that are less favorable in the gas phase.

In Silico Prediction of Reactivity and Potential Interaction Sites

By combining the results from quantum chemical calculations and MD simulations, a comprehensive in silico prediction of the reactivity of this compound can be formulated. The FMO analysis and ESP map highlight the electronically distinct regions of the molecule. The trimethylammonium group is a key site for electrostatic interactions, particularly with negatively charged residues in a biological target. The acetimidoxy group, with its lone pairs on the oxygen and nitrogen atoms, represents a potential site for hydrogen bonding and coordination with metal ions.

Furthermore, the imine functionality within the acetimidoxy group could be susceptible to hydrolysis under certain conditions, a process that could be modeled using more advanced MD techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.

Ligand-Protein Docking Simulations with Hypothetical Biological Targets (Theoretical Binding Modes)

Given the structural similarity of this compound to the neurotransmitter acetylcholine (B1216132), a logical hypothetical biological target for this compound is the enzyme acetylcholinesterase (AChE) or nicotinic acetylcholine receptors (nAChRs). mdpi.com Molecular docking simulations can predict how this molecule might bind to the active site of these proteins. nih.gov

In a theoretical docking study with AChE, the positively charged trimethylammonium head of this compound would be expected to form a cation-π interaction with a tryptophan or tyrosine residue in the peripheral anionic site or the catalytic anionic site of the enzyme. The acetimidoxy group could then orient itself within the active site gorge, potentially forming hydrogen bonds with amino acid residues. The docking results would provide a binding affinity score, which estimates the strength of the interaction, and a predicted binding pose.

Table 3: Hypothetical Docking Results for this compound with Acetylcholinesterase

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Suggests a favorable binding interaction. |

| Key Interacting Residues | Trp84, Tyr334, His440 | Cation-π interaction with Trp84; Hydrogen bonding with Tyr334 and His440. |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Tryptophan |

| Tyrosine |

Biochemical and Molecular Interaction Studies of 2 Acetimidoxy Ethyltrimethylammonium in Vitro/mechanistic Focus

Mechanistic Hydrolysis Studies of the Acetimidoxy Moiety

The stability of the acetimidoxy functional group is a critical determinant of the compound's behavior in aqueous environments. Hydrolysis of this moiety leads to the cleavage of the N-O bond, releasing acetamide (B32628) and the corresponding carbonyl compound. The rate of this hydrolysis is significantly influenced by pH and the presence of catalysts.

The general mechanism for the acid-catalyzed hydrolysis of an oxime involves the initial protonation of the oxime nitrogen, followed by nucleophilic attack by water. In basic conditions, the hydrolysis can proceed via the formation of an oximate anion. The pH-rate profile for the hydrolysis of an oxime derivative would be expected to show a U-shaped curve, with the lowest rate of hydrolysis occurring at a neutral or near-neutral pH and increasing rates in both acidic and basic conditions.

A hypothetical pH-rate profile for an oxime-containing compound is presented below. This table illustrates the expected trend based on general chemical principles.

| pH | Relative Rate of Hydrolysis | Predominant Species |

| 2 | High | Acid-catalyzed |

| 4 | Moderate | Acid-catalyzed |

| 7 | Low | Spontaneous hydrolysis |

| 10 | Moderate | Base-catalyzed |

| 12 | High | Base-catalyzed |

This table is a generalized representation and does not reflect experimental data for (2-Acetimidoxy)ethyltrimethylammonium.

The hydrolysis of oxime esters can be significantly influenced by the presence of metal catalysts. For instance, copper-catalyzed Heck-like cyclizations of oxime esters have been described, indicating that transition metals can activate the N-O bond. rsc.org While not a direct study of hydrolysis, this suggests that metal ions could potentially catalyze the breakdown of the acetimidoxy moiety in this compound.

Furthermore, studies on ortho-palladated aryl oximes have shown that these complexes can catalytically hydrolyze esters. This occurs through the formation of an O-acyl oxime intermediate which then undergoes rapid hydrolysis. This highlights the potential for the acetimidoxy group to be involved in catalytic cycles, which could affect its stability.

Enzyme Kinetic Studies with Model Esterases or Amidases (In Vitro)

The trimethylammonium moiety of the compound suggests a potential interaction with enzymes that recognize choline (B1196258) or acetylcholine (B1216132), such as acetylcholinesterase (AChE).

For instance, the mono-pyridinium oxime, pralidoxime (B1201516) (2-PAM), exhibits an IC50 value of 45 mM against hrAChE. Another study on the inhibition of AChE by the enantiomers of isopropyl S-2-trimethylammonioethyl methylphosphono-thioate iodide, a compound containing a trimethylammonium group, investigated its affinity and phosphorylation constants, demonstrating that the quaternary ammonium (B1175870) group is a key feature for binding to the enzyme's active site.

The table below presents hypothetical kinetic parameters for the interaction of a theoretical inhibitor with a model esterase, illustrating the type of data that would be generated in such a study.

| Parameter | Value | Description |

| Km (Substrate) | 100 µM | Michaelis constant for the natural substrate. |

| Ki (Inhibitor) | 10 µM | Inhibition constant, indicating the potency of the inhibitor. |

| Type of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme. |

This table is for illustrative purposes only and does not represent experimental data for this compound.

The interaction of oxime-containing compounds with enzymes can be studied using various spectroscopic techniques. For example, changes in the fluorescence spectrum of an enzyme upon binding of an inhibitor can provide information about the binding event.

Mechanistically, the inhibition of acetylcholinesterase by quaternary ammonium compounds often involves the binding of the positively charged trimethylammonium group to the anionic subsite of the enzyme's active site. The rest of the molecule can then interact with other regions of the active site, potentially leading to reversible or irreversible inhibition. For some oxime-containing compounds designed as reactivators of inhibited AChE, the mechanism involves the formation of an oxime-organophosphate complex within the active site, which then leads to the regeneration of the active enzyme.

Receptor Binding Assays with Isolated Receptors (In Vitro, Mechanistic)

The trimethylammonium group is a key pharmacophore for cholinergic receptors, such as nicotinic and muscarinic acetylcholine receptors. Therefore, this compound would be expected to interact with these receptors.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating a preparation of isolated receptors with a radiolabeled ligand that is known to bind to the receptor. The test compound is then added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radiolabeled ligand that is displaced by the test compound is measured, and from this, the affinity of the test compound for the receptor, often expressed as the inhibition constant (K_i) or the concentration that inhibits 50% of the specific binding (IC50), can be determined.

While no specific receptor binding data for this compound has been identified, the table below illustrates the kind of data that would be obtained from such an assay for a hypothetical compound interacting with different cholinergic receptor subtypes.

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Source |

| Muscarinic M1 | 50 | [³H]Pirenzepine | Human recombinant CHO cells |

| Muscarinic M2 | 250 | [³H]AF-DX 384 | Rat heart |

| Nicotinic α4β2 | >10,000 | [³H]Epibatidine | Rat brain cortex |

This table contains hypothetical data and is intended for illustrative purposes only.

The results of such assays would reveal the selectivity profile of this compound for different receptor subtypes, which is crucial for understanding its potential pharmacological effects.

Quantitative Ligand Binding Affinities (e.g., K_d, IC_50)

No publicly available scientific literature or database entries could be identified that report quantitative ligand binding affinities, such as K_d (dissociation constant) or IC_50 (half-maximal inhibitory concentration), for this compound at any biological target. Comprehensive searches of scientific databases, including PubChem, ChEMBL, and BindingDB, as well as general scientific literature searches, did not yield any specific binding data for this compound.

Interactive Data Table: Ligand Binding Affinity of this compound

| Target | K_d (nM) | IC_50 (nM) | Radioligand | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No quantitative ligand binding affinity data for this compound has been reported in the scientific literature.

Allosteric Modulation Studies with Recombinant Proteins

There are no published studies investigating the allosteric modulation of recombinant proteins by this compound. The potential for this compound to act as a positive or negative allosteric modulator at any receptor, including nicotinic acetylcholine receptors which are targets for structurally related compounds, has not been documented in the available scientific literature. Allosteric modulation is a mechanism where a compound binds to a site on a protein distinct from the primary (orthosteric) binding site, thereby altering the protein's response to its endogenous ligand. ebi.ac.ukuni.lu

Investigation of Membrane Permeability and Transport Mechanisms (In Vitro Cell Models, Theoretical)

Specific studies on the membrane permeability and transport mechanisms of this compound using in vitro cell models or theoretical calculations are not available in the current scientific literature. The ability of a compound to cross cellular membranes is a critical factor in its potential biological activity, and this can be assessed using techniques such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cell-based assays. nih.gov However, no such data has been reported for this compound.

Electrophysiological Studies on Isolated Ion Channels or Receptors (In Vitro, Mechanistic)

No electrophysiological studies on isolated ion channels or receptors have been published for this compound. Techniques such as patch-clamp electrophysiology are used to directly measure the effects of a compound on the function of ion channels and receptors. nih.govsigmaaldrich.com Despite searches for such data, no information regarding the effect of this compound on the electrical properties of any ion channel or receptor is currently available.

Interactive Data Table: Electrophysiological Effects of this compound

| Target Ion Channel/Receptor | Experimental Model | Measured Parameter | Effect | Concentration Range | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No electrophysiological data for this compound has been reported in the scientific literature.

Role of 2 Acetimidoxy Ethyltrimethylammonium As a Research Tool and Chemical Probe

Application as a Mechanistic Probe for Esterase/Amidase Activity in Biochemical Systems

No published research was identified that details the use of (2-Acetimidoxy)ethyltrimethylammonium as a mechanistic probe to study the activity of esterases or amidases in biochemical systems.

Utility as a Reference Standard in Chromatographic and Spectroscopic Assays for Related Compounds

There is no available information to suggest that this compound is utilized as a reference standard in chromatographic or spectroscopic assays for the analysis of related compounds.

Development as a Scaffold for Structure-Activity Relationship (SAR) Studies of Quaternary Ammonium (B1175870) Compounds

While Structure-Activity Relationship (SAR) studies are common for quaternary ammonium compounds to understand how structural modifications affect their biological activity, no specific studies were found that utilize this compound as a foundational scaffold for such investigations. elsevierpure.comnih.govnih.govoncodesign-services.com General principles of SAR in quaternary ammonium compounds often focus on variations in alkyl chain length and the nature of the atoms connected to the nitrogen center to modulate properties like antimicrobial or toxicological activity. elsevierpure.comnih.govjapsonline.com

Potential as a Tool for Investigating Cholinergic System Dynamics (Molecular Level)

No literature was found that describes the potential or actual use of this compound as a tool for investigating the dynamics of the cholinergic system at the molecular level.

Advanced Analytical Methodologies for the Characterization and Detection of 2 Acetimidoxy Ethyltrimethylammonium in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and for the quantification of (2-Acetimidoxy)ethyltrimethylammonium. Given its quaternary ammonium (B1175870) structure, which imparts high polarity and non-volatility, reversed-phase HPLC methods often require specific conditions for effective retention and separation.

A common strategy involves the use of ion-pairing agents in the mobile phase. These agents, such as heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (B86663) (SDS), form a neutral ion pair with the positively charged analyte, allowing it to be retained on a non-polar stationary phase like a C18 column. The concentration of the ion-pairing agent is a critical parameter that needs optimization to achieve the desired retention and peak shape.

Alternatively, hydrophilic interaction liquid chromatography (HILIC) presents a viable approach. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of an organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. This technique is well-suited for the retention of highly polar compounds like this compound.

For detection, UV spectrophotometry can be employed if the compound possesses a suitable chromophore. If not, or for enhanced sensitivity and specificity, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be utilized. LC-MS provides structural information and allows for highly selective quantification, making it a powerful tool for analyzing complex research matrices.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Ion-Pair Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | C18, 4.6 x 150 mm, 5 µm | HILIC (e.g., silica (B1680970), amide), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Heptafluorobutyric acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes | 95% B to 50% B over 15 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry | Mass Spectrometry or ELSD |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of the non-volatile quaternary ammonium salt this compound by conventional Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. However, pyrolysis GC-MS offers a robust alternative. nih.govnih.govoup.comresearchgate.net This technique involves the thermal degradation of the non-volatile analyte in the hot GC injector port, leading to the formation of characteristic, volatile tertiary amines and other fragments that can be separated by the gas chromatograph and identified by the mass spectrometer. american.edu

The pyrolysis of this compound is expected to yield specific fragmentation patterns that can be used for its identification and quantification. The primary pyrolytic products would likely include trimethylamine (B31210) and (2-acetimidoxy)ethane, resulting from the cleavage of the ethyl-nitrogen bond.

For successful pyrolysis GC-MS, optimization of the injector temperature is critical to ensure reproducible fragmentation. The GC column should be chosen to effectively separate the resulting volatile products. A polar column may be advantageous for separating the amine and other polar fragments.

Table 2: Typical Pyrolysis GC-MS Parameters for Quaternary Ammonium Compounds

| Parameter | Setting |

| Pyrolysis/Injector Temperature | 250 - 350 °C |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is an excellent technique for the analysis of charged species such as this compound. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. As a cationic compound, this compound will migrate towards the cathode.

A key consideration in CE is managing the electroosmotic flow (EOF), which is the bulk flow of the background electrolyte. In bare fused-silica capillaries at neutral or alkaline pH, the EOF is strong and directed towards the cathode. To achieve optimal separation of cations, it is often beneficial to reverse the EOF or reduce it. This can be accomplished by coating the inner wall of the capillary with a cationic polymer, such as polybrene or poly(diallyldimethylammonium chloride). mdpi.com This coating neutralizes the negative charge of the silica wall, thereby reducing or reversing the EOF and minimizing analyte-wall interactions, which leads to improved peak shapes and separation efficiency. nih.govresearchgate.net

The choice of the background electrolyte (BGE) is also crucial. A buffer with a pH that ensures the analyte is fully ionized is necessary. The concentration and conductivity of the BGE will influence the migration times and the current generated. For detection, indirect UV detection is a common approach for non-chromophoric quaternary ammonium compounds. nih.gov This involves adding a chromophoric ion with the same charge as the analyte to the BGE. The analyte displaces this chromophore, leading to a decrease in absorbance as it passes the detector.

Table 3: Exemplary Capillary Electrophoresis Method for this compound

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |

| Capillary Coating | Polybrene or Poly(diallyldimethylammonium chloride) |

| Background Electrolyte | 20 mM Phosphate buffer, pH 6.0, containing 5 mM imidazole (B134444) (for indirect UV detection) |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Detection | Indirect UV at 214 nm |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

Spectrophotometric and Fluorometric Assays for Specific Detection

Spectrophotometric and fluorometric assays provide simple and rapid methods for the detection and quantification of quaternary ammonium compounds, including this compound. nih.gov These methods are typically based on the formation of an ion-pair complex between the cationic analyte and an anionic dye. researchgate.netresearchgate.net

In spectrophotometry, a common approach is to use an anionic dye such as bromothymol blue, eosin (B541160) Y, or tetrabromophenolphthalein (B75775) ethyl ester. nih.govresearchgate.netresearchgate.netrsc.org The formation of the ion-pair complex in a suitable buffer and often in the presence of a non-ionic surfactant to enhance color development, results in a colored product that can be measured with a spectrophotometer. The absorbance of the resulting solution is proportional to the concentration of the quaternary ammonium compound. researchgate.netresearchgate.net These methods are advantageous due to their simplicity and cost-effectiveness. researchgate.net

Fluorometric assays operate on a similar principle but utilize a fluorescent dye. The formation of the ion-pair complex can either quench the fluorescence of the dye or create a new fluorescent species. This change in fluorescence intensity is then measured and correlated to the analyte concentration. Fluorometric methods can offer higher sensitivity compared to spectrophotometric assays.

For both types of assays, it is important to control the pH of the solution and to consider potential interferences from other cationic species in the sample matrix.

Table 4: Overview of Spectrophotometric Assay for this compound

| Parameter | Description |

| Principle | Ion-pair formation with an anionic dye |

| Reagents | This compound sample, Anionic dye (e.g., Eosin Y), Borate buffer (pH 9.0), Non-ionic surfactant (e.g., Triton X-100) |

| Procedure | Mix sample with dye, buffer, and surfactant. Allow color to develop. Measure absorbance at the wavelength of maximum absorbance (e.g., 535 nm for Eosin Y complex). researchgate.netresearchgate.net |

| Quantification | Based on a calibration curve prepared with standards of known concentration. |

| Advantages | Simple, rapid, and cost-effective. |

| Limitations | Potential for interference from other cationic compounds. |

Future Research Directions and Unexplored Avenues for 2 Acetimidoxy Ethyltrimethylammonium

Exploration of Novel Synthetic Routes with Green Chemistry Principles

Currently, specific synthetic pathways for (2-Acetimidoxy)ethyltrimethylammonium are not detailed in available scientific literature. However, the synthesis of analogous quaternary ammonium (B1175870) compounds provides a theoretical framework. Traditional synthesis often involves the quaternization of a tertiary amine with an alkyl halide. For this compound, this would likely involve the reaction of 2-(trimethylammonio)ethanol with an acetimidoyl chloride or a related activated acetimidic acid derivative.

Future research could focus on developing more environmentally benign synthetic methods in line with the principles of green chemistry. researchgate.netnih.govsciepub.com Potential avenues include:

Enzymatic Synthesis: Utilizing enzymes such as lipases or specific amidases could offer a highly selective and efficient route to forming the acetimidoxy linkage. nih.govresearchgate.net This approach would likely proceed under mild reaction conditions in aqueous media, reducing the need for harsh organic solvents.

Catalytic Approaches: Investigating novel catalysts for the formation of the C-O or C-N bonds in the molecule could lead to more atom-economical processes. researchgate.net The use of reusable solid-supported catalysts could also simplify product purification.

Solvent Selection: The exploration of green solvents, such as deep eutectic solvents (DESs) based on choline (B1196258) chloride, could replace traditional volatile organic compounds. nih.govresearchgate.net

A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Enzyme discovery and optimization, substrate specificity studies. |

| Homogeneous/Heterogeneous Catalysis | High efficiency, potential for catalyst recycling, atom economy. researchgate.net | Catalyst design and stability, reaction optimization. |

| Use of Green Solvents (e.g., DESs) | Reduced environmental impact, potential for enhanced reactivity. nih.govresearchgate.net | Solvent selection and compatibility with reactants, product isolation. |

Discovery of New Biological Targets and Mechanistic Interaction Modes (In Vitro)

The structural similarity of this compound to acetylcholine (B1216132)—a key neurotransmitter—strongly suggests that its primary biological targets are likely to be cholinergic receptors (nicotinic and muscarinic) and the enzyme acetylcholinesterase (AChE). pharmacy180.comcutm.ac.inyoutube.com Future in vitro research should systematically evaluate these potential interactions.

Receptor Binding Assays: Radioligand binding assays using membranes from cells expressing different subtypes of muscarinic and nicotinic receptors would be crucial to determine the compound's binding affinity and selectivity.

Functional Assays: Once binding is established, functional assays (e.g., measuring second messenger mobilization or ion channel flux) can determine whether the compound acts as an agonist or antagonist at these receptors.

Enzyme Inhibition Assays: The inhibitory potential of this compound against AChE and butyrylcholinesterase (BChE) should be quantified to understand its effect on acetylcholine metabolism. youtube.comresearchgate.net

Design and Synthesis of Photoaffinity Labels or Probes Based on the Compound

To definitively identify the binding partners of this compound within a complex biological system, photoaffinity labeling is a powerful technique. This would involve the synthesis of an analog of the parent compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin (B1667282) or a clickable alkyne). Upon binding to its target and subsequent photoactivation, a covalent bond is formed, allowing for the isolation and identification of the target protein via mass spectrometry.

Theoretical Implications for Understanding Enzyme Substrate Specificity and Catalysis

The imidoxy functional group in this compound, as opposed to the ester group in acetylcholine, presents an interesting case for studying enzyme-substrate interactions. Theoretical and computational studies could provide significant insights:

Molecular Docking: Docking simulations of the compound into the active sites of AChE and various cholinergic receptors can predict binding modes and affinities.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational dynamics of the compound and its target upon binding, offering a deeper understanding of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the enzymatic hydrolysis of the acetimidoxy group by AChE, providing insights into the catalytic mechanism and reaction energetics compared to acetylcholine.

Methodological Advancements in Characterization and High-Throughput Screening of Analogs

The development of a robust and efficient platform for the synthesis and screening of analogs of this compound would be essential for exploring its structure-activity relationship (SAR). pharmacy180.comcutm.ac.in

High-Throughput Synthesis: The use of automated synthesis platforms could rapidly generate a library of analogs with modifications to the trimethylammonium head, the ethyl linker, and the acetimidoxy group.

High-Throughput Screening (HTS): Developing and validating HTS assays for key biological targets (e.g., specific receptor subtypes or AChE) would enable the rapid pharmacological profiling of the synthesized library. This would accelerate the identification of compounds with optimized potency, selectivity, and metabolic stability.

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for (2-Acetimidoxy)ethyltrimethylammonium, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or quaternization reactions. For example, analogous ethyltrimethylammonium derivatives are synthesized by reacting tertiary amines with alkyl halides or epoxides under controlled pH and temperature . Optimization involves adjusting stoichiometry (e.g., molar ratios of reactants), solvent selection (e.g., THF or acetonitrile for polarity control), and reaction time. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

- Yield Enhancement : Purification via column chromatography or recrystallization improves purity. For hygroscopic intermediates, anhydrous conditions and inert atmospheres (e.g., nitrogen) prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm quaternary ammonium structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl group splitting patterns (δ ~3.0–3.5 ppm) and acetimidoxy proton signals .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M]<sup>+</sup> or [M-Cl]<sup>+</sup> for chloride salts) .

- HPLC Assays : Use ion-pair chromatography with tetramethylammonium hydroxide-based mobile phases (pH 7.2 ± 0.2) to separate cationic impurities .

Q. What are the stability considerations for handling and storing this compound in aqueous solutions?

- Degradation Pathways : Hydrolysis of the acetimidoxy group in acidic/basic conditions can yield byproducts like acetic acid derivatives. Stability studies should include pH-dependent kinetic assays (e.g., 25°C, pH 2–12) .

- Storage Recommendations : Store as a lyophilized solid at –20°C. For solutions, use inert buffers (e.g., phosphate, pH 7.0) and avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

- Case Study : If IC50 values vary across assays (e.g., fluorometric vs. radiometric), validate enzyme source consistency (e.g., recombinant vs. tissue-extracted) and assay conditions (e.g., ionic strength, cofactor concentrations). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Mechanistic Clarification : Conduct competitive/non-competitive inhibition assays via Lineweaver-Burk plots. Compare with structurally related inhibitors (e.g., 2-(α-naphthoyl)ethyltrimethylammonium) to assess binding specificity .

Q. What advanced chromatographic methods improve the separation of this compound from co-eluting metabolites?

- Ion-Pair Optimization : Replace tetramethylammonium hydroxide with heptafluorobutyric acid (HFBA) for enhanced retention of cationic analytes in reversed-phase HPLC .

- LC-MS/MS : Employ a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Use multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to choline acetyltransferase (ChAT) or acetylcholine receptors. Validate with molecular dynamics (MD) simulations to assess binding stability under physiological conditions .

- QSAR Models : Corate substituent effects (e.g., acetimidoxy vs. naphthoyl groups) on inhibitory potency using Hammett constants or logP values .

Methodological Guidelines

Designing a dose-response study for this compound in neuropharmacology:

- In Vitro Protocol :

- Cell Lines : Use SH-SY5Y or PC12 cells for neuronal models.

- Dose Range : Test 0.1–100 μM, with positive controls (e.g., hemicholinium-3 for ChAT inhibition).

- Endpoint Assays : Measure acetylcholine levels via ELISA or fluorometric kits .

Addressing solubility challenges in in vivo pharmacokinetic studies:

- Formulation Strategies : Prepare saline-based solutions with cyclodextrin derivatives (e.g., sulfobutylether-β-cyclodextrin) to enhance solubility. Validate bioavailability via LC-MS plasma profiling .

Data Presentation Standards

- Tables : Include molar extinction coefficients, retention times, and statistical significance (p-values).

- Figures : Use error bars for triplicate measurements and annotate chromatograms with peak identities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。